An In-depth Technical Guide to 3-O-Benzyl Estetrol 17-Acetate (CAS 690996-24-8)
An In-depth Technical Guide to 3-O-Benzyl Estetrol 17-Acetate (CAS 690996-24-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Protected Intermediates in Estetrol Synthesis
Estetrol (E4), a native estrogen produced by the human fetal liver, is a compound of significant interest in modern pharmacology.[1] It is the first new estrogenic component in a combined oral contraceptive to be approved in over a decade and is also under investigation for menopausal hormone therapy.[1][2] Unlike traditional estrogens, estetrol exhibits a more selective pharmacological profile, suggesting a potentially improved safety margin, particularly concerning its impact on the liver and hemostasis.[1]
The chemical synthesis of complex steroid molecules like estetrol is a multi-step process that necessitates the strategic use of protecting groups. These chemical moieties are temporarily attached to reactive functional groups to prevent them from undergoing unwanted reactions during subsequent chemical transformations. The selection of appropriate protecting groups is critical to achieving a high yield and purity of the final active pharmaceutical ingredient (API).[3][4]
This guide focuses on a key intermediate in the synthesis of estetrol: 3-O-Benzyl Estetrol 17-Acetate . The benzyl group at the 3-position and the acetate group at the 17-position serve as crucial protecting groups. The benzyl ether protects the phenolic hydroxyl group on the A-ring, which is otherwise susceptible to a variety of reactions, while the acetate ester protects the secondary alcohol on the D-ring.[3] This dual-protected structure allows for selective modifications at other positions of the steroid nucleus, which are essential for the introduction of the 15α and 16α hydroxyl groups characteristic of estetrol.[3]
This document provides a comprehensive overview of the properties, synthesis, analysis, and handling of 3-O-Benzyl Estetrol 17-Acetate, positioning it as a critical component in the manufacturing of a promising new generation of estrogen-based therapies.
Physicochemical Properties
3-O-Benzyl Estetrol 17-Acetate is typically available as a yellow solid and is categorized as a pharmaceutical intermediate, impurity, or reference standard.[5][6] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 690996-24-8 | [5][7] |
| Molecular Formula | C₂₇H₃₂O₅ | [5][7] |
| Molecular Weight | 436.5 g/mol | [5] |
| IUPAC Name | (8R,9S,13S,14S,15R,16R,17R)-3-(Benzyloxy)-15,16-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate | [6][7] |
| Synonyms | Estra-1,3,5(10)-triene-15,16,17-triol, 3-(phenylmethoxy)-, 17-acetate, (15α,16α,17β) | [6] |
| Appearance | Yellow Solid | [6] |
| Storage | 2-8°C Refrigerator | [6] |
Note: Detailed experimental data on properties such as melting point and solubility are not widely published, as this compound is primarily an intermediate. However, based on its structure, it is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in water.
Synthesis and Purification: A Strategic Pathway to Estetrol
The synthesis of 3-O-Benzyl Estetrol 17-Acetate is an integral part of a larger, multi-step synthesis of estetrol, typically starting from estrone.[3][8] The benzyl and acetate groups are introduced to protect the 3-OH and 17-OH positions, respectively, allowing for the crucial cis-hydroxylation of the D-ring.
The overall synthetic workflow can be conceptualized as follows:
Caption: Synthetic pathway from Estrone to Estetrol, highlighting the formation of 3-O-Benzyl Estetrol 17-Acetate.
Step-by-Step Synthesis Protocol
The following protocol is a synthesized methodology based on the procedures outlined in patent literature for the industrial synthesis of estetrol.[3]
1. Benzylation of the 3-Hydroxyl Group:
-
Rationale: The phenolic hydroxyl group at C3 is acidic and reactive. Protecting it as a benzyl ether prevents unwanted side reactions in subsequent steps. The benzyl group is stable under many reaction conditions but can be readily removed by catalytic hydrogenation.[3]
-
Procedure:
-
Suspend estrone and potassium carbonate in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH).
-
Add benzyl bromide to the suspension.
-
Reflux the mixture for approximately 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling, filter the solids and concentrate the filtrate.
-
The resulting crude 3-O-benzyl estrone can be purified by recrystallization.[8]
-
2. D-Ring Modification and Reduction of the 17-Ketone:
-
Rationale: This is a multi-step process within the overall synthesis. A double bond is introduced between C15 and C16. Subsequently, the ketone at C17 is stereoselectively reduced to a β-hydroxyl group, which is crucial for the biological activity of the final estetrol molecule. The use of a chemo- and stereo-selective reducing agent like sodium borohydride in the presence of cerium(III) chloride is preferred to achieve the desired stereochemistry.[3]
-
Procedure:
-
The 3-O-benzyl estrone is converted to 3-O-benzyl-estra-1,3,5(10),15-tetraen-17-one through a series of steps typically involving bromination and dehydrobromination.[3]
-
Suspend the resulting tetraen-17-one and cerium(III) chloride heptahydrate in a mixture of methanol and tetrahydrofuran (THF).
-
Cool the mixture to 0-5°C and add sodium borohydride in portions, maintaining the low temperature.
-
After the reaction is complete (typically 2 hours), work up the reaction with an aqueous acid quench and extract the product with an organic solvent like DCM.[3]
-
3. Acetylation of the 17-Hydroxyl Group:
-
Rationale: The newly formed 17β-hydroxyl group is protected as an acetate ester. This prevents its oxidation during the subsequent cis-hydroxylation step and can also aid in purification and handling.[3]
-
Procedure:
-
Dissolve the product from the previous step in a suitable solvent such as toluene containing a base like triethylamine.
-
Add acetyl chloride or acetic anhydride and stir the mixture, possibly with gentle heating (e.g., 40-50°C).
-
After the reaction is complete, wash the mixture with water, aqueous acid, and aqueous base to remove excess reagents and byproducts.
-
The crude product, 3-O-benzyl-estra-1,3,5(10),15-tetraene-3,17-diol-17-acetate, can be purified by crystallization.[3]
-
4. cis-Hydroxylation of the C15-C16 Double Bond:
-
Rationale: This is the key step that introduces the two adjacent hydroxyl groups with the required α-stereochemistry, forming the core diol structure of estetrol on the D-ring. Osmium tetroxide (OsO₄) is the classic reagent for this transformation.[3]
-
Procedure:
-
Dissolve the acetylated steroid in a solvent like THF.
-
Add a catalytic amount of osmium tetroxide (often immobilized on a polymer support like PVP to reduce toxicity and facilitate removal) and a co-oxidant such as trimethylamine-N-oxide.
-
Stir the mixture at a controlled temperature (e.g., 50°C) for several hours until the reaction is complete.
-
After cooling, filter the catalyst. The product, 3-O-Benzyl Estetrol 17-Acetate , is then isolated through extraction and purified by crystallization.[3]
-
Analytical Characterization
As a pharmaceutical reference standard and a critical process intermediate, the purity and identity of 3-O-Benzyl Estetrol 17-Acetate must be rigorously confirmed.[5] A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Caption: Analytical workflow for the characterization of 3-O-Benzyl Estetrol 17-Acetate.
Recommended Analytical Protocols
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound and quantify it against a reference standard.
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm) is suitable for steroid analysis.[8]
-
Mobile Phase: A gradient of acetonitrile and water (or an appropriate buffer like ammonium acetate) is typically used.[8]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, such as 280 nm, is appropriate.[8]
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the compound and to identify and characterize any process-related impurities.
-
Methodology:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.
-
Analysis: The mass analyzer can be used to obtain the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of 436.5. Tandem MS (MS/MS) can be used to fragment the molecule and provide structural information, aiding in the identification of impurities.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide an unambiguous structural elucidation of the molecule.
-
Methodology:
-
¹H NMR: Will show characteristic signals for the aromatic protons of the A-ring and the benzyl group, the methyl group at C13, and the acetyl group. The protons on the steroid backbone will appear in the aliphatic region.
-
¹³C NMR: Will confirm the presence of 27 carbon atoms and show characteristic chemical shifts for the carbonyl carbon of the acetate, the carbons of the aromatic rings, and the various sp³ carbons of the steroid skeleton.
-
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, as recommended by suppliers.[6] This minimizes degradation over time.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Perspectives
3-O-Benzyl Estetrol 17-Acetate is more than just a chemical curiosity; it is an enabling molecule in the synthesis of estetrol, a promising new estrogen with a potentially superior safety profile. Understanding its properties, synthesis, and analysis is crucial for chemists and pharmaceutical scientists involved in the development and manufacturing of next-generation hormonal therapies. As a high-purity reference standard, it also plays a vital role in the quality control and regulatory compliance of the final drug product.[5] The methodologies and principles outlined in this guide provide a foundational framework for professionals working with this important steroidal intermediate.
References
Sources
- 1. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estetrol | C18H24O4 | CID 27125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]
- 4. US10000524B2 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]
- 5. 3-O-Benzyl Estetrol 17-Acetate - SRIRAMCHEM [sriramchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chromatoscientific.com [chromatoscientific.com]
- 8. US10844088B2 - Process for the preparation of estetrol - Google Patents [patents.google.com]
- 9. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 10. ashp.org [ashp.org]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
